molecular formula C15H8ClN3O2S3 B3013930 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine CAS No. 862976-67-8

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine

Cat. No.: B3013930
CAS No.: 862976-67-8
M. Wt: 393.88
InChI Key: BPJOMLUFDZTXRB-UHFFFAOYSA-N
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Description

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine is a useful research compound. Its molecular formula is C15H8ClN3O2S3 and its molecular weight is 393.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of various derivatives of benzothiazoles, including compounds similar to N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine, has been extensively studied. Researchers have developed novel synthesis methods that allow for the creation of benzothiazole derivatives with potential biological activities. For example, the copper-catalyzed intramolecular cyclization of substituted 1-acyl-3-(2-bromophenyl)thioureas led to the formation of various N-benzothiazol-2-yl-amides in good to excellent yields, demonstrating the chemical versatility and potential for further functionalization of these compounds (Wang et al., 2008).

Antimicrobial Activities

Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including structures related to this compound, show good to moderate activities against various microorganisms. For instance, a study reported the synthesis and characterization of novel 6-amino triazolo-thiadiazoles integrated with benzofuran and pyrazole moieties, revealing promising antimicrobial activities when compared with standard drugs (Idrees et al., 2019).

Biochemical Analysis

Biochemical Properties

N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) . These interactions are primarily through binding to the active sites of these enzymes, thereby preventing their normal function.

Cellular Effects

The effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine on various cell types are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, it has been observed to downregulate the expression of genes involved in cell proliferation and survival, such as Bcl-2 and cyclin D1 . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress.

Molecular Mechanism

At the molecular level, N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine exerts its effects through several mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. This compound also modulates gene expression by interacting with transcription factors and other regulatory proteins. For instance, it has been shown to inhibit the NF-κB pathway, which is crucial for inflammatory responses .

Temporal Effects in Laboratory Settings

The stability and effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine change over time in laboratory settings. It is relatively stable under physiological conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-[1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-amine vary with dosage. At low doses, it exhibits anti-inflammatory and anticancer properties without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits.

Properties

IUPAC Name

N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClN3O2S3/c16-13-2-1-11(23-13)8-5-22-14(18-8)19-15-17-7-3-9-10(21-6-20-9)4-12(7)24-15/h1-5H,6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJOMLUFDZTXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC4=NC(=CS4)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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